

Application Notes and Protocols: Antibacterial Agent TAN-1057A

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Compound of Interest		
Compound Name:	Antibacterial agent 57	
Cat. No.:	B13914190	Get Quote

Introduction

This document provides detailed application notes and protocols for the investigational antibacterial agent TAN-1057A. It is important to note that the initial query for "Antibacterial agent 57" yielded information on two distinct compounds: AA-57, an acidic lipophilic antibiotic from Actinomycetes, and TAN-1057A, a dipeptide antibiotic. Due to the limited availability of detailed public data on AA-57, this document focuses on TAN-1057A, for which more extensive research is available. TAN-1057A is a novel dipeptide antibiotic isolated from the Gramnegative bacterium Flexibacter sp. PK-74.[1][2] It, along with its diastereomer TAN-1057B and related compounds TAN-1057C and D, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]

Mechanism of Action

TAN-1057A primarily functions as an inhibitor of bacterial protein synthesis.[1][3] Its mechanism involves a dual inhibitory effect on translation and the formation of the 50S ribosomal subunit. [4] Specifically, it has been shown to inhibit the peptidyltransferase activity of the ribosome.[5] This targeted action on protein synthesis contributes to its bactericidal effects.[1][4] The unique mechanism of action is highlighted by the lack of cross-resistance with other existing antibiotic classes.[5]

Data Presentation



The antibacterial efficacy of TAN-1057A is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible bacterial growth. It is crucial to note that the in vitro activity of TAN-1057A is highly dependent on the assay medium used, with significantly better performance in synthetic medium and fetal calf serum (FCS) compared to standard Mueller-Hinton (MH) broth.[5]

Table 1: In Vitro Antibacterial Activity of TAN-1057A against Staphylococcus aureus

Strain	Medium	MIC (μg/mL)	Reference
S. aureus P209	AOAC Medium	0.1	[5]
S. aureus P209	MH Broth	3.1	[5]
S. aureus RN4220 (Sensitive)	FCS	Not specified, but susceptible	[5]
S. aureus RN4220 (Resistant)	FCS	≥64	[5]

Table 2: Inhibitory Concentrations of TAN-1057A on Cellular Processes in S. aureus

| Process | IC50 (μ g/mL) | Reference | | :--- | :--- | | Cell-free Translation | 4.5 |[4][5] | | 50S Ribosomal Subunit Formation | 9 |[4][5] | | Cell Growth | 4.5 (at 6 μ g/mL caused 50% reduction) |[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard microbiological and biochemical techniques referenced in the literature concerning TAN-1057A.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of TAN-1057A.

- Materials:
 - TAN-1057A stock solution



- Bacterial strains (e.g., S. aureus)
- Appropriate broth medium (e.g., Fetal Calf Serum, Mueller-Hinton Broth)[5]
- 96-well microtiter plates
- Spectrophotometer
- Incubator
- Protocol:
 - Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
 - Dilute the bacterial suspension in the chosen broth to the final desired concentration.
 - Prepare serial two-fold dilutions of the TAN-1057A stock solution in the broth within the 96well plate.
 - Add the bacterial inoculum to each well containing the diluted TAN-1057A.
 - Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
 - Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C for S. aureus) for 18-24 hours.
 - Determine the MIC by visually inspecting for the lowest concentration of TAN-1057A that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

2. Cell-Free Translation Assay

This protocol is for assessing the inhibitory effect of TAN-1057A on protein synthesis in a cell-free system.

- Materials:
 - S30 extract from the test bacterium (e.g., S. aureus)



- Ribosomes and S150 fractions
- Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
- ATP and GTP
- mRNA template
- TAN-1057A
- Trichloroacetic acid (TCA)
- Scintillation counter
- Protocol:
 - Prepare a reaction mixture containing the S30 extract, ribosomes, S150 fraction, amino acids, ATP, GTP, and mRNA.
 - Add varying concentrations of TAN-1057A to the reaction tubes.
 - Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
 - Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
 - Collect the precipitate on a filter and wash with TCA.
 - Measure the incorporated radioactivity using a scintillation counter to determine the level of protein synthesis inhibition.
 - Calculate the IC50 value, which is the concentration of TAN-1057A that inhibits protein synthesis by 50%.[5]
- 3. In Vivo Efficacy Study (Mouse Infection Model)

This protocol describes a general workflow for evaluating the in vivo protective effects of TAN-1057A.

Materials:



- Laboratory mice
- Pathogenic bacterial strain (e.g., MRSA)
- TAN-1057A formulation for injection
- Saline solution (control)

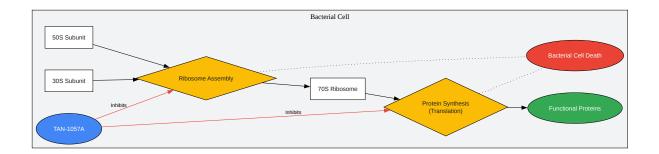
Protocol:

- Induce a systemic or localized infection in mice by injecting a lethal or sub-lethal dose of the bacterial pathogen.
- Administer TAN-1057A at various doses to different groups of infected mice at specified time points post-infection.
- Include a control group receiving a placebo (e.g., saline).
- Monitor the mice for a set period for survival, clinical signs of illness, and bacterial load in target organs (e.g., spleen, liver).
- At the end of the study, euthanize the surviving animals and determine the bacterial burden in relevant tissues by plating homogenized samples on appropriate agar.
- Evaluate the efficacy of TAN-1057A based on increased survival rates and reduction in bacterial load compared to the control group.[1]

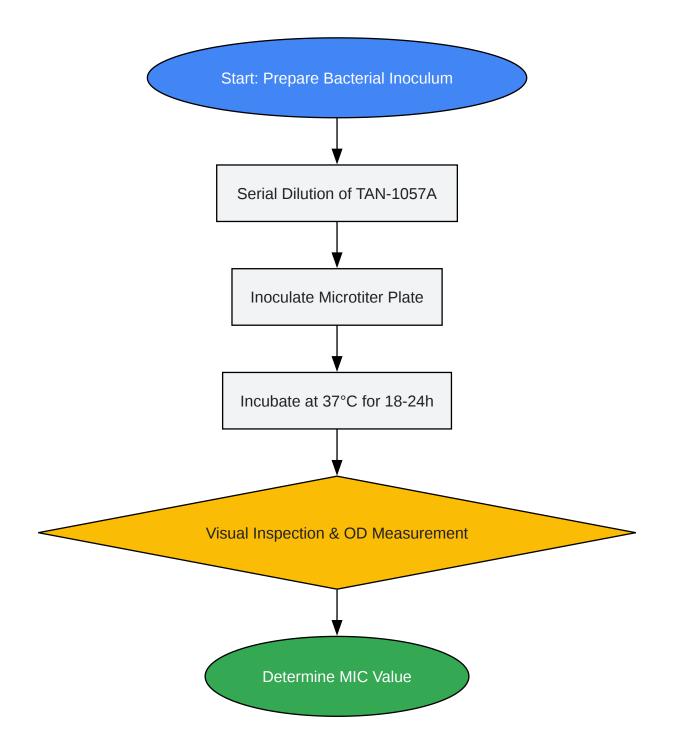
Mandatory Visualizations

Diagram 1: Proposed Mechanism of Action of TAN-1057A

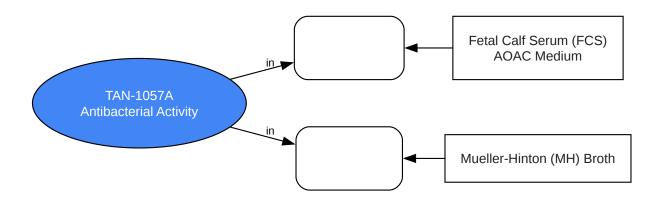












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